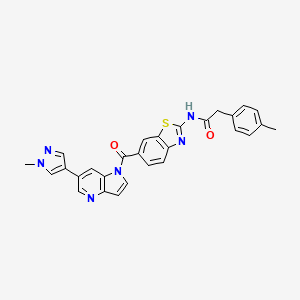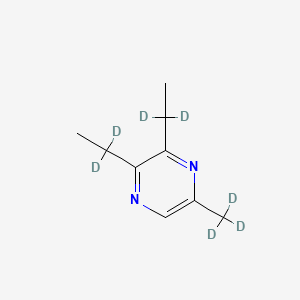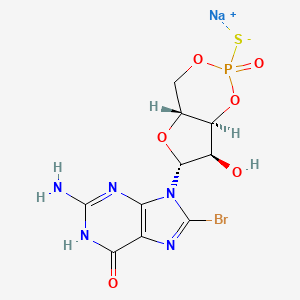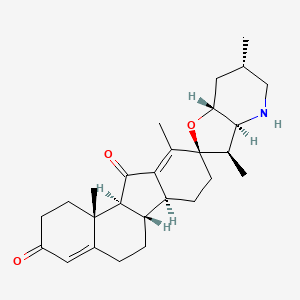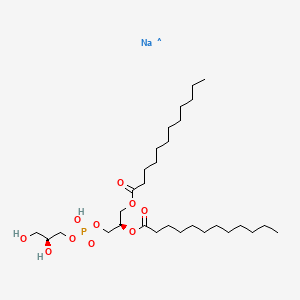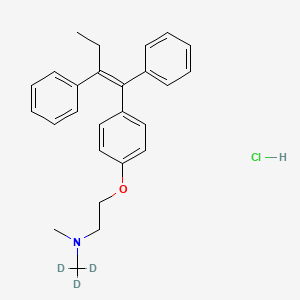
Tamoxifen-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen-d3 (hydrochloride) is a deuterated form of tamoxifen, a selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tamoxifen-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from deuterated benzene. The key steps involve:
Carbolithiation of Diphenylacetylenes: This step involves the reaction of diphenylacetylenes with alkenyllithium reagents in the presence of a palladium nanoparticle-based catalyst.
Cross-Coupling Procedure: The intermediate alkenyllithium reagents are then coupled using a palladium catalyst to form the final tamoxifen structure.
Industrial Production Methods
Industrial production of tamoxifen-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tamoxifen-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of tamoxifen-d3 (hydrochloride), which are used for further research and analysis .
Aplicaciones Científicas De Investigación
Tamoxifen-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tamoxifen in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of tamoxifen.
Cancer Research: Used in studies related to breast cancer treatment and prevention, particularly in understanding the drug’s mechanism of action and resistance
Drug Development: Assists in the development of new drugs by providing insights into the behavior of tamoxifen and its derivatives in the body.
Mecanismo De Acción
Tamoxifen-d3 (hydrochloride) exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes limit the availability of estrogen, thereby reducing the growth and proliferation of estrogen receptor-positive breast cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: The non-deuterated form, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Uniqueness
Tamoxifen-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed behavior of tamoxifen in biological systems .
Propiedades
Fórmula molecular |
C26H30ClNO |
|---|---|
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3; |
Clave InChI |
FTDBIGNROSSDTJ-AIAJTZNMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


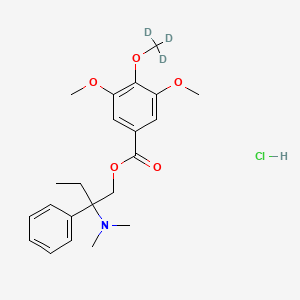
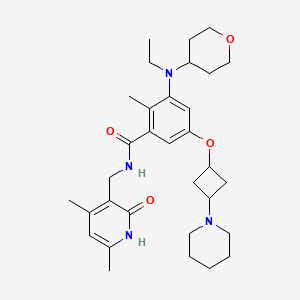
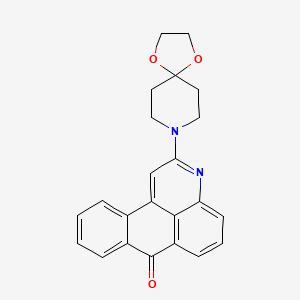
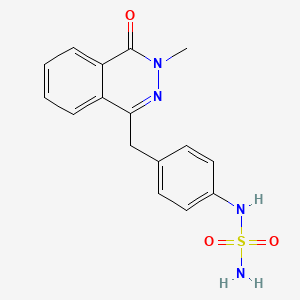
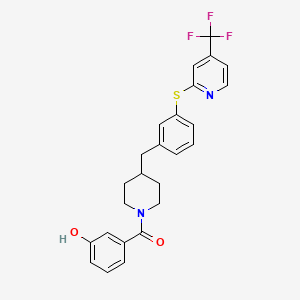
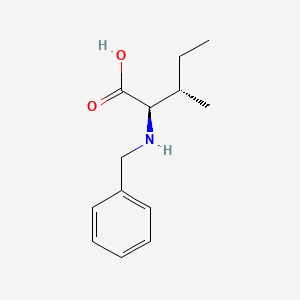
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


